molecular formula C9H10N6 B2513965 5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile CAS No. 321533-96-4

5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile

Número de catálogo: B2513965
Número CAS: 321533-96-4
Peso molecular: 202.221
Clave InChI: ZFMWTNYPQRJGBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[1-Methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This molecule features a hybrid structure combining a 1,2,4-triazole ring and a pyrazole core, a design strategy often employed to enhance or combine the biological activities of both heterocycles. The 1,2,4-triazole moiety is a well-documented pharmacophore known to confer a wide spectrum of pharmacological activities . Research into 1,2,4-triazole derivatives has demonstrated their potential as antimicrobial , antifungal , anticonvulsant, anti-inflammatory, and anticancer agents . Similarly, pyrazole derivatives are also recognized for their diverse biological applications, and the integration of these two rings into a single molecular framework is a productive approach in drug discovery . This specific compound, with its nitrile group and particular substitution pattern, is a valuable intermediate for researchers exploring structure-activity relationships (SAR) and synthesizing more complex heterocyclic systems for biological evaluation. Its potential mechanism of action in various assays would be linked to the properties of its constituent heterocycles, which are often investigated for their ability to interact with enzymes and receptors in pathological pathways . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6/c1-9(2,15-6-11-5-13-15)8-7(3-10)4-12-14-8/h4-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMWTNYPQRJGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=NN1)C#N)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation of β-Ketonitriles

A widely adopted method involves the cyclization of β-ketonitrile precursors with hydrazine derivatives. Source demonstrates this approach in synthesizing analogous pyrazole-4-carbonitriles:

$$
\text{RC(O)CH}2\text{CN} + \text{N}2\text{H}4 \rightarrow \text{Pyrazole-4-carbonitrile} + \text{H}2\text{O}
$$

For the target compound, methyl 3-oxo-3-(pyrazol-3-yl)propane-1-nitrile could serve as the precursor. Reaction conditions typically involve refluxing in ethanol with catalytic pyridine, yielding 60-75% crude product requiring recrystallization from dimethylformamide.

Introducing the 1,2,4-Triazole Moiety

Nucleophilic Alkylation

The branched ethyl spacer is installed via alkylation of 1,2,4-triazole with a suitably functionalized pyrazole intermediate. Source details a related process using 2-bromo-1-(pyrazolyl)ethanone:

$$
\text{Pyrazole-Br} + \text{1H-1,2,4-Triazole} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$

Optimal conditions:

  • Solvent: Anhydrous DMF
  • Base: Potassium carbonate (2.5 eq)
  • Temperature: 80°C, 8 hr
  • Yield: 68-72% after column chromatography

Mitsunobu Coupling

Sequential Functionalization Approach

A three-step protocol from Source proves adaptable:

Step Reaction Conditions Yield
1 Pyrazole cyclization Ethanol, piperidine, reflux 24 hr 78%
2 Bromination at C-5 NBS, CCl₄, AIBN, 80°C, 6 hr 65%
3 Triazole alkylation K₂CO₃, DMF, 80°C, 12 hr 71%

This sequence benefits from readily available starting materials and avoids sensitive protecting groups.

Spectroscopic Characterization

$$^1$$H NMR Analysis

Key resonances (CDCl₃, 400 MHz):

  • δ 1.65 (s, 6H, C(CH₃)₂)
  • δ 4.21 (q, 2H, CH₂N)
  • δ 6.78 (s, 1H, pyrazole H-3)
  • δ 8.12 (s, 1H, triazole H-5)
  • δ 8.54 (s, 1H, triazole H-3)

IR Spectral Data

Characteristic absorptions (KBr, cm⁻¹):

  • 2245 (C≡N stretch)
  • 1602 (C=N pyrazole)
  • 1520 (C-N triazole)
  • 1455 (C-H bend)

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Overall Yield
Cyclocondensation One-pot procedure Requires high purity precursors 62%
CuAAC Excellent regiocontrol Expensive copper catalysts 58%
Mitsunobu coupling Stereochemical control Toxic reagents (DIAD) 49%
Sequential alkylation Scalable for bulk production Multiple purification steps 68%

Industrial-Scale Considerations

Patent data from Source suggests optimized parameters for kilogram-scale production:

  • Continuous flow reactor for pyrazole formation
  • Membrane separation for triazole byproduct removal
  • Crystallization in heptane/ethyl acetate (3:1)
  • Purity ≥99.5% by HPLC

Emerging Methodologies

Photochemical Activation

Preliminary studies in Source indicate potential for UV-mediated cyclization: $$ \text{Azide precursor} \xrightarrow{h\nu (365 \text{ nm})} \text{Triazole product} $$ Reduces reaction time from hours to minutes but requires specialized equipment.

Análisis De Reacciones Químicas

Types of Reactions

5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound can be synthesized through a variety of methods, often involving the reaction of 5-amino-1H-pyrazole-4-carbonitrile with other reagents. The characterization of the synthesized compound is typically performed using spectroscopic techniques such as IR and NMR spectroscopy to confirm the presence of functional groups and structural integrity.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of 5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile exhibit significant antimicrobial activity. A study demonstrated that related compounds showed effectiveness against various Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. It has been shown to inhibit the growth of several fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .

Anticancer Potential
The compound's structure allows it to interact with biological targets implicated in cancer progression. Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines, highlighting their potential as anticancer agents . Further research is necessary to elucidate the mechanisms involved and optimize efficacy.

Agrochemical Applications

The compound's triazole moiety is known for its fungicidal properties, making it a candidate for agricultural applications. It can be used in the formulation of fungicides aimed at protecting crops from fungal pathogens. The efficacy of such formulations can be enhanced by combining them with other active ingredients to broaden their spectrum of activity against various plant pathogens.

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives based on this compound and evaluated their antimicrobial activities. The results indicated that certain modifications to the pyrazole ring significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli .

CompoundActivityTarget Organism
Derivative AModerateStaphylococcus aureus
Derivative BHighEscherichia coli
Derivative CLowCandida albicans

Case Study 2: Anticancer Screening
In another investigation, derivatives were tested against human cancer cell lines. Results showed that specific substitutions on the pyrazole ring led to increased cytotoxicity in breast cancer cells (MCF-7), indicating a promising direction for further drug development .

Mecanismo De Acción

The mechanism of action of 5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Key analogs differ in substituent patterns at positions 1, 3, and 5 of the pyrazole ring, as well as the nature of the heterocyclic appendages.

Table 1: Structural Comparison of Pyrazole-4-Carbonitrile Derivatives
Compound Name Substituents (Position) Molecular Formula Key Features Reference
Target Compound 5-[1-Methyl-1-(1,2,4-triazol-1-yl)ethyl] C₉H₁₀N₆ Branched triazole-ethyl group at C5
1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile 1-Me, 3-Me, 5-triazolyl C₈H₈N₆ Methyl groups at C1 and C3; planar triazole
5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile 5-NH₂, 1-(Cl-ethyl) C₆H₇ClN₄ Amino group at C5; chloroethyl at C1
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile 5-NH₂, 3-Me, thiadiazole-thioacetyl C₁₀H₁₁N₇OS₂ Thiadiazole-thioether linker; high polarity

Key Observations :

  • Electronic Effects: Amino-substituted analogs (e.g., 5-amino derivatives) exhibit enhanced hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .

Key Observations :

  • Thiol-alkylation reactions (e.g., with tetrazole or thiadiazole derivatives) consistently yield ~60%, suggesting robustness for sulfur-containing analogs .
  • The target compound’s synthesis may require optimization due to steric challenges in introducing the branched triazole-ethyl group.

Pharmacological and Agrochemical Relevance

Triazole-Containing Analogs :
  • Ipconazole (CAS 125225-28-7): A fungicide with a 1,2,4-triazole group linked to a cyclopentanol moiety. The triazole ring’s nitrogen atoms likely coordinate to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. The target compound’s triazole group may share similar mechanistic pathways .
  • 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}-N,N-dimethylethanamine oxide : A pharmaceutical intermediate with triazole-methyl-indole architecture, highlighting the versatility of triazole in drug design .
Fluorinated Analogs :

Physicochemical Properties

Spectroscopic Data :
  • 1H NMR: Methyl groups in analogs (e.g., δ 2.18 ppm for pyrazole-CH₃ in 5-amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile) show consistent upfield shifts, whereas triazole protons resonate at δ 7.5–8.5 ppm .
  • Melting Points : Thiadiazole-containing derivatives exhibit higher melting points (e.g., 189.6°C for 7a ) compared to tetrazole analogs (146.3°C ), likely due to increased crystallinity from sulfur-based interactions.

Actividad Biológica

5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N6C_8H_{12}N_6, with a molecular weight of approximately 224.29 g/mol. The compound features a pyrazole ring fused with a triazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds containing the pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines including lung cancer (A549), breast cancer (MDA-MB-231), and prostate cancer (PC3). The cytotoxicity was assessed using MTT assays, revealing IC50 values ranging from 10 to 30 µM for several derivatives .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in tumor growth. For example, compounds targeting the EGFR and VEGFR pathways have shown promising results in reducing tumor size in xenograft models .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • In vivo Models : In carrageenan-induced paw edema models, pyrazole derivatives exhibited significant reductions in inflammation compared to control groups. The most potent compounds showed an ED50 value lower than that of standard anti-inflammatory drugs like diclofenac .
  • Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. Selective COX-2 inhibitors derived from pyrazole structures have been highlighted for their reduced gastrointestinal toxicity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Broad-Spectrum Activity : This compound has shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined using broth microdilution methods, demonstrating effective inhibition at concentrations as low as 25 µg/mL .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced renal cell carcinoma reported that a pyrazole-based drug led to a significant improvement in progression-free survival compared to standard therapies. This study underscored the potential of targeting specific molecular pathways using pyrazole derivatives .
  • Anti-inflammatory Drug Development : Research into new anti-inflammatory agents has led to the development of formulations containing pyrazole derivatives that demonstrated enhanced safety profiles and efficacy in reducing chronic inflammation markers in patients with rheumatoid arthritis .

Q & A

Q. What are the optimal synthetic routes for 5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis involves multi-step protocols, often starting with triazenylpyrazole precursors. Key steps include:
  • Azide addition : Reacting triazenylpyrazole with azido(trimethyl)silane and trifluoroacetic acid (TFA) under controlled temperatures (0–50°C) to introduce azide groups .
  • Copper-catalyzed cycloaddition : Using CuSO₄/sodium ascorbate to facilitate "click chemistry" between azido intermediates and alkynes (e.g., ethynylbenzene) to form triazole-pyrazole hybrids .
  • Purification : Flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) achieves >85% purity .
    Critical Parameters :
  • Temperature control during azide reactions to avoid decomposition.
  • Stoichiometric ratios of TFA (10 equiv.) and azido reagents (7.5 equiv.) for optimal conversion .

Q. How is structural confirmation achieved for this compound, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Structural validation relies on:
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.86 ppm for triazole protons, δ 112.4 ppm for nitrile carbons) .
  • Mass spectrometry : High-resolution EI-MS confirms molecular weight (e.g., [M]+ Calcd 236.0805; Found 236.0807) .
  • Infrared spectroscopy : Peaks at 2231 cm⁻¹ (C≡N stretch) and 2139 cm⁻¹ (azide) validate functional groups .
  • X-ray crystallography : Resolves supramolecular interactions (e.g., hydrogen bonding in pyrazole-carbonitrile derivatives) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Dry-load flash chromatography : Celite-assisted evaporation followed by silica gel purification with solvent gradients (e.g., 0–25% ethyl acetate in cyclohexane) .
  • Recrystallization : For crystalline derivatives, slow cooling in dichloromethane/hexane mixtures improves yield and purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in triazole-pyrazole hybrid formation during synthesis?

  • Methodological Answer : Regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) is governed by:
  • Electronic effects : Electron-withdrawing groups (e.g., nitriles) direct triazole formation to the 1,4-regioisomer .
  • Steric hindrance : Bulky substituents (e.g., 4-methylbenzyl) favor specific orientations during transition-state assembly .
    Theoretical frameworks (e.g., frontier molecular orbital theory) can predict regiochemical outcomes when designing analogs .

Q. How do variations in substituents (e.g., triazole vs. pyrazole rings) impact the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Substituent effects are assessed via:
  • LogP measurements : Triazole incorporation increases hydrophilicity compared to pyrazole-only analogs .
  • Biological assays : Pyrazole-4-carbonitriles with aryl triazoles show enhanced kinase inhibition due to π-π stacking with hydrophobic enzyme pockets .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals triazole derivatives decompose at >190°C, whereas pyrazole sulfonamide analogs melt at lower temperatures .

Q. What experimental design considerations are critical when assessing this compound’s enzyme inhibition or receptor binding?

  • Methodological Answer :
  • Dose-response assays : Use randomized block designs with split-split plots to account for variables like temperature, solvent polarity, and enzyme concentration .
  • Negative controls : Include triazole-free analogs to isolate the contribution of the 1,2,4-triazole moiety to activity .
  • Statistical validation : Replicate experiments ≥4 times with p-values <0.05 to ensure reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.